B1150265 Protease Inhibitor Cocktail I

Protease Inhibitor Cocktail I

Cat. No.: B1150265
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protease Inhibitor Cocktail I is a scientifically formulated, broad-spectrum solution designed to preserve cellular protein integrity during laboratory research. Following cell lysis, endogenous proteases are released from subcellular compartments and can rapidly degrade proteins of interest in an uncontrolled manner, compromising experimental results. This cocktail is an essential tool to prevent this proteolysis, ensuring that your protein samples remain intact for accurate analysis. The mechanism of action involves the targeted inhibition of protease activity. The cocktail contains a blend of complementary inhibitors that work by either reversibly or irreversibly binding to the active site of proteases, thereby rendering them inactive. This specific formulation is optimized for mammalian cells and is provided as a convenient 100X concentrate for ease of use. The typical composition includes AEBSF (targeting serine proteases), Aprotinin (serine proteases), Bestatin (aminopeptidases), E-64 (cysteine proteases), Leupeptin (both serine and cysteine proteases), and Pepstatin A (aspartic proteases). For inhibition of metalloproteases, EDTA can be added to the lysis buffer. To use, simply vortex the 100X concentrate and dilute it 1:100 in your cell lysis buffer immediately before homogenization. It is compatible with various protein preparation applications, including protein extraction and purification, western blotting, co-immunoprecipitation, and protein characterization assays. This compound is classified For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Origin of Product

United States

Chemical Reactions Analysis

Composition of Protease Inhibitor Cocktail I

This compound typically contains a variety of inhibitors that target different classes of proteases. The following table summarizes the key components and their respective concentrations:

Component Type of Protease Inhibited Concentration
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)Serine proteases100 mM
AprotininSerine proteases80 μM
BestatinAminopeptidases5 mM
E-64Cysteine proteases1.5 mM
LeupeptinSerine and cysteine proteases2 mM
Pepstatin AAspartic proteases1 mM

These components work synergistically to inhibit a wide range of proteolytic activities, ensuring that proteins remain intact during extraction and analysis.

Mechanisms of Action

Each inhibitor in the cocktail operates through distinct mechanisms:

  • AEBSF : A serine protease inhibitor that irreversibly modifies the serine residue in the active site, effectively blocking enzyme activity.

  • Aprotinin : A reversible inhibitor that binds to the active site of serine proteases, preventing substrate access.

  • Bestatin : An aminopeptidase inhibitor that competes with substrates for binding at the enzyme's active site.

  • E-64 : An irreversible inhibitor that specifically targets cysteine proteases by forming a covalent bond with the active site cysteine residue.

  • Leupeptin : A reversible inhibitor that binds to serine and cysteine proteases, inhibiting their activity by preventing substrate binding.

  • Pepstatin A : A specific inhibitor for aspartic proteases, binding to the enzyme's active site and blocking its catalytic activity.

Experimental Findings

Research has demonstrated the effectiveness of this compound in maintaining protein integrity. For instance, a study evaluated the impact of this cocktail on saliva samples used for microbial studies. The results indicated no significant differences in bacterial growth or protein integrity between samples treated with and without the cocktail, confirming its non-disruptive nature .

Comparison with Similar Compounds

Composition and Specificity

Product Key Components Target Proteases EDTA Status References
Protease Inhibitor Cocktail I AEBSF, aprotinin, E-64, leupeptin, bestatin, pepstatin A Serine, cysteine, acid, aminopeptidases Optional
Roche cOmplete™ Tablets AEBSF, EDTA, aprotinin, E-64, leupeptin, pepstatin A Serine, cysteine, acid, metalloproteases Contains EDTA
Sigma-Aldrich Cocktail (DMSO) AEBSF, aprotinin, E-64, leupeptin, bestatin Serine, cysteine, aminopeptidases EDTA-free
Abbkine Cocktail (100X) AEBSF, aprotinin, bestatin, E-64, leupeptin, pepstatin A Serine, cysteine, acid, aminopeptidases EDTA-free
Protease Inhibitor Cocktail VI AEBSF, aprotinin, E-64, leupeptin, bestatin Serine, cysteine, aminopeptidases EDTA-free

Notes:

  • EDTA-containing cocktails (e.g., Roche) are effective against metalloproteases but may interfere with metal-dependent assays .
  • Pepstatin A inclusion (e.g., Abbkine, Cocktail I) enhances inhibition of acid proteases like cathepsin D .

Formulation and Stability

Product Formulation Storage Stability References
This compound Lyophilized powder or DMSO solution -20°C (lyophilized), 4°C (reconstituted) Stable for 1 year (lyophilized), 6 months (reconstituted)
Roche cOmplete™ Tablets Tablet Room temperature Stable for 2 years (unopened)
Sigma-Aldrich Cocktail DMSO solution -20°C Avoid freeze-thaw cycles; stable for 6 months
Abbkine Cocktail (100X) Ready-to-use solution -20°C Stable for 1 year; avoid freeze-thaw

Notes:

  • Tablet formulations (Roche) offer convenience and reduced variability but lack customization .
  • DMSO-based solutions (Sigma-Aldrich) require careful handling due to solvent toxicity .

Application-Specific Optimization

  • Mammalian Tissues/Cells : this compound and Abbkine’s formulation are optimized for high protein yield in mammalian systems .
  • Plant/Fungal Extracts : EDTA-free versions (e.g., Cocktail VI) are preferred to avoid disrupting metalloenzyme activity .
  • Phosphoproteomics : EDTA-containing cocktails (Roche) may interfere with phosphatase inhibitors; EDTA-free alternatives (Sigma-Aldrich) are recommended .

Q & A

Q. What is the optimal method for preparing and storing protease inhibitor cocktails to ensure stability and efficacy?

Protease inhibitor cocktails are typically supplied as concentrated solutions (e.g., 50X or 100X) in DMSO or ethanol. For powder formulations, reconstitute in 1 mL of 100% ethanol or DMSO to achieve a 50X working solution . Store aliquots at 4°C for short-term use or -20°C for long-term stability to avoid freeze-thaw cycles, which degrade inhibitors like PMSF . Liquid formulations in DMSO are refrigerator-stable (4°C) for at least one year .

Q. How do researchers select between EDTA-containing and EDTA-free protease inhibitor cocktails for specific experimental conditions?

EDTA-containing cocktails inhibit metalloproteases by chelating divalent cations (e.g., Zn²⁺, Ca²⁺), but EDTA interferes with downstream applications like 2D electrophoresis or metal-dependent assays. EDTA-free formulations are preferred for such workflows and when studying calcium-dependent signaling pathways . For example, EDTA-free cocktails are critical in studies involving mitochondrial proteins or phosphoproteomics .

Q. What are the core components of a broad-spectrum protease inhibitor cocktail, and how do they target specific protease classes?

A standard cocktail includes:

  • Serine protease inhibitors : AEBSF (reversible) or PMSF (irreversible).
  • Cysteine protease inhibitors : E-64 or leupeptin.
  • Aspartic protease inhibitors : Pepstatin A.
  • Aminopeptidase inhibitors : Bestatin. EDTA is added to inhibit metalloproteases . For example, AEBSF and pepstatin A are critical for preserving phosphorylated proteins in kinase assays .

Advanced Research Questions

Q. How can researchers systematically optimize protease inhibitor concentrations when working with novel or recalcitrant proteases in cell lysates?

  • Perform protease activity assays using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) to quantify residual activity post-inhibition .
  • Combine inhibitors at sub-IC₅₀ concentrations to minimize off-target effects. For example, supplementing commercial cocktails with 1–10 µM E-64 enhances cysteine protease inhibition in apoptotic lysates .
  • Validate using Western blotting for target protein stability (e.g., LC3-II/I ratio in autophagy studies) .

Q. What strategies are recommended for resolving discrepancies in protein degradation patterns when using commercial vs. custom-formulated protease inhibitor cocktails?

  • Cross-validate with orthogonal methods: Compare SDS-PAGE banding patterns and mass spectrometry data to identify protease-specific degradation signatures .
  • Spike-in experiments : Add recombinant proteases (e.g., trypsin, cathepsin B) to lysates treated with different cocktails to pinpoint incomplete inhibition .
  • Use protease-class-specific inhibitors (e.g., MG132 for proteasomes) to isolate degradation pathways .

Q. How do protease inhibitor cocktails interact with other post-translational modification (PTM) preservation agents, such as phosphatase inhibitors?

  • EDTA-free cocktails are compatible with phosphatase inhibitors (e.g., sodium orthovanadate) for phosphoproteomics, as EDTA can destabilize metal-dependent phosphatases .
  • Avoid DTT or β-mercaptoethanol in lysis buffers, as they inactivate serine protease inhibitors like AEBSF .
  • For acetylome studies, combine with HDAC inhibitors (e.g., TSA) and optimize buffer pH to stabilize labile PTMs .

Q. What experimental controls are essential when using protease inhibitor cocktails in comparative proteomic studies?

  • Negative controls : Process lysates without inhibitors to establish baseline degradation rates .
  • Inhibitor specificity controls : Use knockout cell lines (e.g., Caspase-3⁻/−) or siRNA targeting specific proteases to confirm on-target effects .
  • Buffer-matched controls : Account for solvent effects (e.g., DMSO) on protein solubility or enzyme activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.